molecular formula C11H10N2O3S B1530919 [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid CAS No. 67309-49-3

[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B1530919
CAS No.: 67309-49-3
M. Wt: 250.28 g/mol
InChI Key: RSSOQQYOYNMIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid is a heterocyclic compound that features a thiazolidine ring Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid typically involves the reaction of thioglycolic acid with substituted aldehydes or acetophenones to form a Schiff base, which is then cyclized to produce the thiazolidine ring . The reaction conditions often include the use of acetic acid as a catalyst and refluxing the mixture to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the thiazolidine ring .

Mechanism of Action

The mechanism of action of [(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid can be compared with other thiazolidine derivatives, such as:

Properties

IUPAC Name

2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)13-11(17-8)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSOQQYOYNMIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389330
Record name (2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67309-49-3
Record name (2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 5
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.